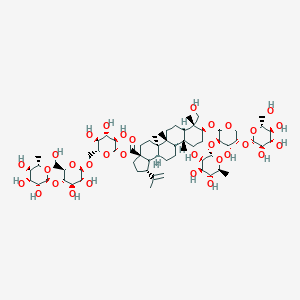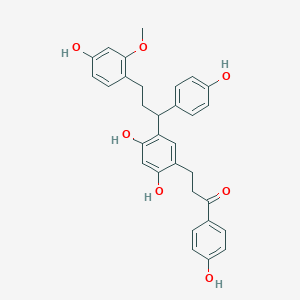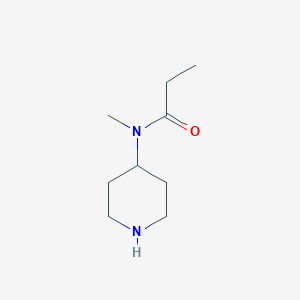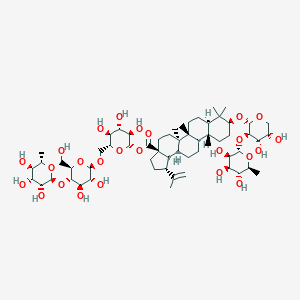
1-Octyne
Übersicht
Beschreibung
1-Octyne is an organic compound with the molecular formula C₈H₁₄. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. In the case of this compound, the triple bond is located between the first and second carbon atoms in the chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of the triple bond .
Vorbereitungsmethoden
1-Octyne can be synthesized through several methods:
From Methyl Hexyl Ketone: This method involves the reaction of methyl hexyl ketone with phosphorus pentachloride, followed by hydrolysis and treatment with sodamide.
Bromination of n-Octene: This commercially available method involves the bromination of n-octene to form dibromo octane, which is then debrominated using dry potassium hydroxide in mineral oil.
Analyse Chemischer Reaktionen
1-Octyne undergoes a variety of chemical reactions due to the presence of the triple bond:
Hydrogenation: In the presence of a catalyst, this compound reacts with hydrogen to form octane.
Halogenation: It reacts with halogens such as chlorine or bromine, resulting in dihalogenated products.
Hydration: This reaction involves the addition of water to form alcohols.
Oxidative Cleavage: This reaction breaks the triple bond, forming smaller molecules.
Hydrohalogenation: The addition of hydrogen halides to form haloalkanes.
Nitrile Formation: Reaction with cyanide to form nitriles.
Polymerization: Formation of polymers through addition reactions.
Wissenschaftliche Forschungsanwendungen
1-Octyne has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including monohalogen substituted alkenes and dihalogen substituted alkanes.
Pharmaceuticals: Utilized in the synthesis of certain pharmaceutical compounds due to its unique structural properties.
Polymer Production: Its reactivity makes it valuable in the production of polymers.
Nitrification Inhibitor: It has been shown to inhibit the growth of comammox Nitrospira, which is significant in agricultural and environmental research.
Wirkmechanismus
1-Octyne acts as a mechanism-based inhibitor of AlkB, a nonheme di-iron alkane monooxygenase. This enzyme is involved in the oxidation of alkanes, and this compound inhibits its activity by binding to the active site . Additionally, it inhibits the growth of comammox Nitrospira by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Octyne can be compared with other alkynes such as:
2-Octyne: The triple bond is between the second and third carbon atoms.
3-Octyne: The triple bond is between the third and fourth carbon atoms.
1-Hexyne: A shorter chain alkyne with the triple bond between the first and second carbon atoms.
1-Decyne: A longer chain alkyne with the triple bond between the first and second carbon atoms.
This compound is unique due to its specific position of the triple bond, which influences its reactivity and applications in various chemical reactions and industrial processes.
Eigenschaften
IUPAC Name |
oct-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPWJGWASORKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060863 | |
| Record name | 1-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 1-Octyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.6 [mmHg] | |
| Record name | 1-Octyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-05-0, 32073-03-3 | |
| Record name | 1-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032073033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3FMU8W67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Octyne?
A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. [, ]
- IR Spectroscopy: IR spectra reveal characteristic absorption bands corresponding to the carbon-carbon triple bond and other functional groups present. [, ]
- Rotational Spectroscopy: This technique has been employed to study the conformational preferences of this compound in the gas phase. []
Q3: How is this compound employed in hydroamination reactions?
A4: this compound serves as a model substrate for studying hydroamination reactions catalyzed by gold(I) complexes. These reactions typically proceed with Markovnikov regioselectivity, yielding the corresponding imine or enamine products. [, ]
Q4: Can this compound participate in cross-coupling reactions?
A5: Yes, this compound readily undergoes Sonogashira coupling reactions in the presence of palladium catalysts, aryl halides, and copper co-catalysts. This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of conjugated enynes. []
Q5: How does this compound interact with enzymes like Pseudomonas putida AlkB?
A6: this compound acts as a mechanism-based inactivator for the alkane hydroxylase enzyme (AlkB) from Pseudomonas putida. It undergoes oxidation within the enzyme's active site, forming a reactive ketene intermediate that covalently modifies nearby lysine residues, ultimately leading to enzyme inactivation. []
Q6: How does the position of the triple bond in octynes affect their reactivity towards P450 BM3?
A7: The position of the triple bond significantly impacts the interaction of octynes with the enzyme P450 BM3. While this compound undergoes ω-3 hydroxylation, non-terminal alkynes like 2-Octyne lead to suicidal inactivation of the enzyme. []
Q7: Have computational studies been performed on this compound?
A8: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate the mechanism of gold(I)-catalyzed hydroamination of this compound with aniline. These studies provide insights into the reaction pathway, transition state structures, and factors governing regioselectivity. []
Q8: How do structural modifications of this compound influence its reactivity in polymerization reactions?
A9: Substituents on the acetylenic carbon significantly affect the living polymerization behavior of this compound. For example, 1-Chloro-1-Octyne undergoes controlled polymerization with a molybdenum-based catalyst, allowing the synthesis of block copolymers with defined architectures. [, ]
Q9: How can this compound be analyzed and quantified?
A9: Various analytical techniques can be used to characterize and quantify this compound, including:
- Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID), allows for the separation and quantification of this compound in complex mixtures. []
- Mass Spectrometry (MS): MS can be coupled with GC or used independently to identify and quantify this compound based on its mass-to-charge ratio. []
- Optical Time Domain Reflectometry (OTDR): OTDR has been explored as a potential technique for correlating the refractive index of liquids, including this compound, with their reflectance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















